

# N-Nitroso Quinapril: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | N-Nitroso Quinapril |           |
| Cat. No.:            | B12310862           | Get Quote |

An In-depth Guide to the Chemistry, Toxicology, and Analytical Considerations of a Critical Nitrosamine Impurity

#### Introduction

The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry. These compounds, classified as probable human carcinogens, necessitate rigorous control and monitoring to ensure patient safety. N-Nitroso Quinapril, a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been the subject of regulatory scrutiny and product recalls. This technical guide provides a comprehensive review of the existing literature on N-Nitroso Quinapril, focusing on its chemical properties, formation mechanisms, toxicological assessment, analytical detection, and the current regulatory landscape. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

## **Chemical Properties and Formation**

**N-Nitroso Quinapril** is the N-nitrosated derivative of Quinapril. Its formation is a result of the reaction between a nitrosating agent, typically nitrous acid (formed from nitrite salts under acidic conditions), and the secondary amine moiety present in the Quinapril molecule.



| Property          | Value                                                                                                                                          | Source |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-<br>1-oxo-4-phenylbutan-2-yl]-<br>nitrosoamino]propanoyl]-3,4-<br>dihydro-1H-isoquinoline-3-<br>carboxylic acid | [1]    |
| CAS Number        | 2922985-13-3                                                                                                                                   | [1]    |
| Molecular Formula | C25H29N3O6                                                                                                                                     | [2]    |
| Molecular Weight  | 467.52 g/mol                                                                                                                                   | [2]    |

### **Formation Pathway**

The nitrosation of Quinapril is a chemical process that can occur during drug substance or drug product manufacturing and storage if sources of nitrites are present along with the secondary amine of the Quinapril molecule under favorable, typically acidic, conditions.



Click to download full resolution via product page

Figure 1: General formation pathway of N-Nitroso Quinapril.

## Toxicological Assessment: Evidence of Non-Genotoxicity



A pivotal study by Cheung et al. (2024) investigated the genotoxic potential of **N-Nitroso Quinapril**. The research concluded that **N-Nitroso Quinapril** is non-mutagenic and non-carcinogenic, and therefore should be controlled according to the ICH Q3B guidance for impurities.[3][4][5] This conclusion was based on a comprehensive evaluation using computational, in vitro, and in vivo methods.[3]

The study found that steric hindrance and branching at the  $\alpha$ -position to the nitroso group in **N-Nitroso Quinapril** are predicted to inhibit its bioactivation.[3] This structural feature is crucial as the mutagenic mechanism of many potent nitrosamines involves cytochrome P450 (CYP) mediated hydroxylation at the  $\alpha$ -position.[6]

### **Key Toxicological Studies**

While specific quantitative results from the pivotal study by Cheung et al. are not publicly available, the key findings indicate a lack of genotoxicity in the following assays:

- In vivo Liver Comet Assay: This assay did not show evidence of DNA damage in the liver of treated animals.[3]
- In vivo Big Blue® (cII) Mutation Assay: This transgenic rodent assay showed no increase in mutation frequency.[3]

These findings are significant as they suggest that **N-Nitroso Quinapril** does not pose the same level of carcinogenic risk as other small, potent nitrosamines.

### **Experimental Protocols**

Detailed experimental protocols for the specific studies on **N-Nitroso Quinapril** are not fully available in the public domain. However, based on established methodologies for these assays, the following provides a general overview of the likely experimental designs.

# In Vivo Mammalian Alkaline Comet Assay (General Protocol)

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.



### Foundational & Exploratory

Check Availability & Pricing

Principle: Cells from tissues of interest are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis at high pH. DNA with strand breaks relaxes and migrates towards the anode, forming a "comet" shape. The extent of DNA migration is proportional to the amount of DNA damage.[7][8]

Workflow:





Click to download full resolution via product page

Figure 2: General workflow of the in vivo Comet Assay.



#### Key Parameters (General):

- Test System: Typically rodents (rats or mice).
- Dose Levels: A minimum of three dose levels and a concurrent negative (vehicle) and positive control.[9]
- Administration Route: Dependent on the intended human route of exposure.
- Sampling Time: Typically 2-6 hours and 16-24 hours after the last administration.
- Tissues: Liver is a common tissue for nitrosamine assessment due to its metabolic activity.
  Other organs can also be evaluated.[8]
- Analysis: At least 50 cells per sample are scored. The percentage of DNA in the comet tail is a common metric for DNA damage.

# In Vivo Big Blue® Transgenic Rodent (TGR) Gene Mutation Assay (General Protocol)

The Big Blue® assay is an in vivo test for detecting gene mutations in any tissue of transgenic rodents.

Principle: Big Blue® rodents contain multiple copies of a lambda phage shuttle vector ( $\lambda$ LIZ) integrated into their genome. This vector carries a target gene for mutation detection, typically the cII gene. After exposure to a test substance, genomic DNA is isolated from various tissues, and the shuttle vectors are "rescued" and packaged into phage particles. These phages are then used to infect E. coli, and a selection system allows for the identification and quantification of phage with mutations in the target gene.[10][11]

Workflow:





Click to download full resolution via product page

**Figure 3:** General workflow of the Big Blue® Assay.

Key Parameters (General - OECD 488):



- Test System: Big Blue® transgenic rats (Fischer 344) or mice (C57BL/6).[10]
- Dosing Period: Typically a 28-day repeat dose study followed by a 3-day treatment-free period for mutation manifestation.[10]
- Groups: At least 5 animals per sex per group. A vehicle control and a positive control group are required.
- Tissues: A variety of tissues can be analyzed, including liver, duodenum, and bone marrow.
  [12]
- Endpoint: Mutant frequency (the ratio of mutant plaques to total plaques).

## **Analytical Methodologies**

The detection and quantification of **N-Nitroso Quinapril** at trace levels in pharmaceutical matrices require highly sensitive and selective analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice.

### LC-MS/MS for N-Nitroso Quinapril Analysis

While a specific validated method for **N-Nitroso Quinapril** with full performance data is not publicly available, a general approach based on established methods for other nitrosamines can be outlined.

#### Sample Preparation:

- Weigh and powder a representative number of tablets.
- Dissolve a known amount of the powder in a suitable solvent (e.g., methanol).
- Sonicate and/or shake to ensure complete extraction of the analyte.
- Centrifuge to remove excipients.
- Filter the supernatant through a 0.22 μm filter before injection into the LC-MS/MS system.

#### LC-MS/MS Conditions (Hypothetical):



| Parameter         | Condition                                                                                                          |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------|--|
| LC System         | UHPLC                                                                                                              |  |
| Column            | C18 reverse-phase column                                                                                           |  |
| Mobile Phase A    | 0.1% Formic acid in water                                                                                          |  |
| Mobile Phase B    | 0.1% Formic acid in acetonitrile/methanol                                                                          |  |
| Gradient          | Optimized for separation from Quinapril and other impurities                                                       |  |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric<br>Pressure Chemical Ionization (APCI) in positive<br>mode            |  |
| Mass Spectrometer | Triple Quadrupole (QqQ)                                                                                            |  |
| Detection Mode    | Multiple Reaction Monitoring (MRM)                                                                                 |  |
| MRM Transitions   | Specific precursor-to-product ion transitions for N-Nitroso Quinapril and an internal standard would be monitored. |  |

Method Validation (as per ICH Q2(R1)):

A validated method would need to demonstrate acceptable performance for the following parameters:



| Validation Parameter        | Description                                                                                                                                                                                                  |
|-----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Specificity                 | The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.                                                                                           |
| Linearity                   | The ability to obtain test results which are directly proportional to the concentration of the analyte.                                                                                                      |
| Range                       | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy                    | The closeness of test results obtained by the method to the true value.                                                                                                                                      |
| Precision                   | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).            |
| Limit of Detection (LOD)    | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.                                                                                            |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.                                                                                        |
| Robustness                  | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.                                                                                                     |

## **Regulatory Landscape and Acceptable Intake Limits**



Regulatory agencies worldwide have established guidelines for the control of nitrosamine impurities in pharmaceutical products. The acceptable intake (AI) limit for a nitrosamine is a key parameter for risk assessment.

| Regulatory Agency | Acceptable Intake<br>(AI) Limit for N-<br>Nitroso Quinapril                 | Potency Category | Source           |
|-------------------|-----------------------------------------------------------------------------|------------------|------------------|
| U.S. FDA          | 1500 ng/day                                                                 | Category 5       | [13]             |
| ЕМА               | Consistent with a low-<br>potency nitrosamine,<br>often aligned with<br>FDA | -                | General Guidance |
| Health Canada     | Aligned with international standards for low-potency nitrosamines           | -                | General Guidance |

The classification of **N-Nitroso Quinapril** as a low-potency nitrosamine is consistent with the toxicological data indicating a lack of genotoxicity.

#### **Product Recalls**

Several voluntary recalls of Quinapril-containing products have been initiated due to the presence of **N-Nitroso Quinapril** at levels exceeding the acceptable daily intake limit. These include recalls by Pfizer and Lupin Pharmaceuticals.[14][15][16] While the specific levels of **N-Nitroso Quinapril** that triggered these recalls are not publicly disclosed, the actions underscore the commitment of manufacturers and regulatory bodies to ensure that drug products meet stringent safety standards.

#### **Conclusion and Recommendations**

The available scientific literature, particularly the comprehensive toxicological assessment by Cheung et al. (2024), provides strong evidence that **N-Nitroso Quinapril** is not a genotoxic impurity. Its classification as a low-potency nitrosamine with a high acceptable intake limit of 1500 ng/day by the FDA reflects this understanding.



For drug development professionals, the focus for managing **N-Nitroso Quinapril** should be on:

- Risk Assessment: A thorough risk assessment of the manufacturing process and formulation components to identify and mitigate potential sources of nitrite impurities and conditions that favor nitrosation.
- Control Strategy: Implementing a control strategy to ensure that levels of N-Nitroso
  Quinapril in the final drug product are consistently below the established acceptable intake limit.
- Analytical Monitoring: Utilizing a validated, sensitive, and specific analytical method, such as LC-MS/MS, for the routine monitoring of N-Nitroso Quinapril in both the drug substance and the finished product.

While the non-genotoxic nature of **N-Nitroso Quinapril** is a significant finding, continued vigilance and adherence to regulatory guidelines are paramount to ensuring the safety and quality of Quinapril-containing medicines. Further research into the formation kinetics of **N-Nitroso Quinapril** under various conditions could provide valuable insights for optimizing manufacturing and storage to minimize its formation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. N-nitroso-quinapril | C25H29N3O6 | CID 163183731 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines -Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. Blood Pressure Medication Quinapril Recalled [aarp.org]
- 7. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. insights.envigo.com [insights.envigo.com]
- 10. scantox.com [scantox.com]
- 11. gentronix.co.uk [gentronix.co.uk]
- 12. OECD 488 Big Blue® In Vivo Assay | GLP Genotoxicity [gentronix.co.uk]
- 13. find-tender.service.gov.uk [find-tender.service.gov.uk]
- 14. Blood Pressure Medication Quinapril Recalled Again [everydayhealth.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- To cite this document: BenchChem. [N-Nitroso Quinapril: A Comprehensive Technical Review for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310862#review-of-literature-on-n-nitroso-quinapril-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com